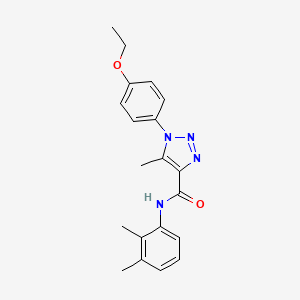

Methyl 7-aminoquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-aminoquinoline-3-carboxylate is a compound that falls within the broader class of quinoline derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The quinoline nucleus is a common motif in a variety of pharmacologically active compounds, and modifications to this core structure can lead to the discovery of new therapeutic agents.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Friedländer condensation reaction, which is utilized in the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives . This reaction involves the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate using KHSO4 as a catalyst under ultrasound irradiation conditions. Although this method does not directly pertain to methyl 7-aminoquinoline-3-carboxylate, it provides insight into the synthetic strategies that can be employed for related compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a related compound, was established using this method . This highlights the importance of structural analysis in confirming the identity and purity of synthesized quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including diazotization, which is a process where an amino group is converted into a diazo compound. For example, diazotization of methyl 3-amino-2-methoxy-7-isopropylazulene-l-carboxylate led to the formation of methyl 5-isopropyl-1,2-azulenequinone-3-carboxylate in high yield . This reaction showcases the reactivity of the amino group in quinoline derivatives and the potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as methylenedioxy groups or methyl groups can affect the compound's solubility, melting point, and reactivity. The Skraup reaction, which is another synthetic route for quinoline derivatives, can lead to compounds like 8-methylquinoline-5-carboxylic acid, whose properties can be further modified through reactions such as bromination . These modifications can be crucial for the development of compounds with desired pharmacological profiles.

Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, related to Methyl 7-aminoquinoline-3-carboxylate, were synthesized and structurally analyzed using X-ray analysis. This process involved reactions of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids (Rudenko et al., 2013).

2. Application in Palladium-Catalyzed Arylation and Alkylation

A method for palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, involving compounds like 8-aminoquinoline, was developed. This method is significant for functionalizing amino and hydroxy acid derivatives (Shabashov & Daugulis, 2010).

3. Anticancer Activity

Research focused on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives showed significant anticancer activity against the breast cancer MCF-7 cell line. The structure of these compounds was validated using techniques like IR, NMR, and elemental analysis (Gaber et al., 2021).

4. Antibacterial Agents

Substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, similar in structure to Methyl 7-aminoquinoline-3-carboxylate, were synthesized and tested for antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).

Mécanisme D'action

Target of Action

Quinoline-containing compounds, which methyl 7-aminoquinoline-3-carboxylate is a part of, have been reported as potential antitumor agents . They may inhibit tumor growth by various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

For instance, they can cause cell cycle arrest, trigger apoptosis, inhibit angiogenesis, disrupt cell migration, and modulate nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-based compounds are known to influence a variety of biochemical pathways, particularly those involved in cell growth and proliferation .

Result of Action

Quinoline-based compounds are known to have significant effects on cellular processes, including cell cycle arrest, apoptosis, angiogenesis inhibition, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Safety and Hazards

Orientations Futures

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Propriétés

IUPAC Name |

methyl 7-aminoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFIKECDXFYDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=C(C=CC2=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-aminoquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)

![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)

![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)